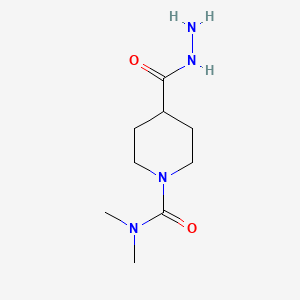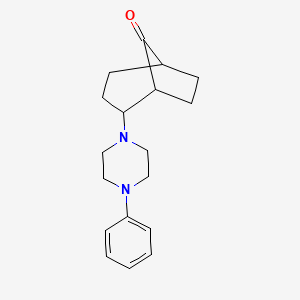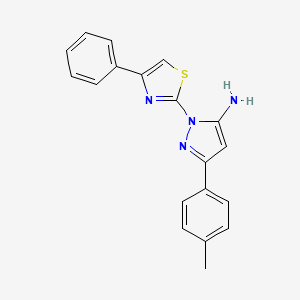
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one is a phenoxazine derivative known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4A-dihydro-3H-phenoxazin-3-one typically involves the reaction of 2-amino-5-methylphenol with bovine hemoglobin . The reaction conditions include mild reduction processes, often leading to the formation of the tricyclic structure of the compound . Full analysis by mass spectrometry, NMR spectroscopy, and single-crystal X-ray structure analysis confirms the product’s structure .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods, with potential scaling up using optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Mild reduction processes are used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-4,4A-dihydro-3H-phenoxazin-3-one involves its interaction with cellular components, leading to the induction of apoptosis and necrosis in cancer cells . The compound causes phosphatidylserine externalization and propidium iodide permeability, suggesting mixed types of cell death . The molecular targets and pathways involved include the modulation of cell viability and induction of DNA damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminophenoxazine-3-one: This compound also exhibits significant biological activity, including a rapid and dose-dependent decrease in intracellular pH in cancer cells.
Actinomycin D: Contains a phenoxazine moiety and functions as both an antibiotic and anticancer agent.
Uniqueness
2-Amino-4,4A-dihydro-3H-phenoxazin-3-one is unique due to its specific tricyclic structure and the combination of biological activities it exhibits, including antitumor, antiviral, and immunosuppressive properties .
Eigenschaften
CAS-Nummer |
927803-99-4 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-amino-4,4a-dihydrophenoxazin-3-one |
InChI |
InChI=1S/C12H10N2O2/c13-7-5-9-12(6-10(7)15)16-11-4-2-1-3-8(11)14-9/h1-5,12H,6,13H2 |
InChI-Schlüssel |
SEKIHKGMIWNOJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(=NC3=CC=CC=C3O2)C=C(C1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)


![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)

![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)

![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)

![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)

